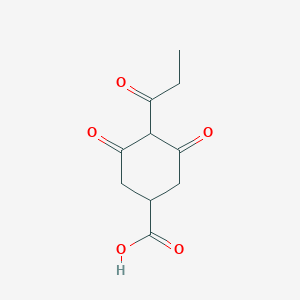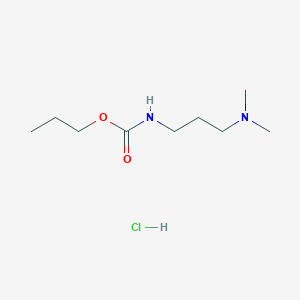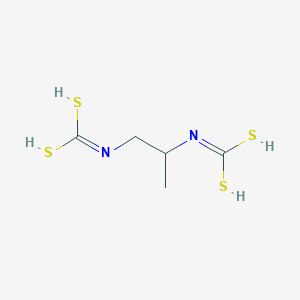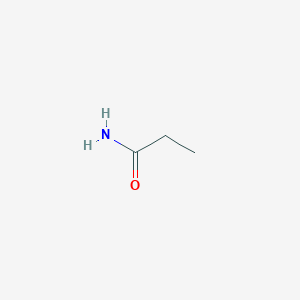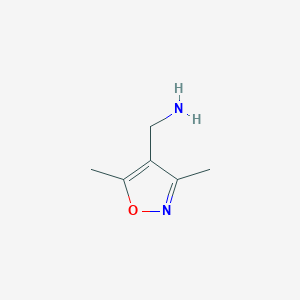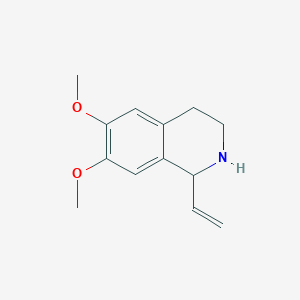
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline (DMVTHIQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. DMVTHIQ is a tetrahydroisoquinoline derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline is not fully understood. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
生化和生理效应
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
The advantages of using 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its potential therapeutic properties, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, the limitations of using 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its limited solubility in water, its instability in the presence of light and air, and its potential interactions with other compounds.
未来方向
There are several future directions for 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline research. One direction is to further investigate its potential therapeutic properties for the treatment of neurodegenerative disorders, inflammatory diseases, and cancer. Another direction is to develop more efficient synthesis methods for 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline. Additionally, future research could focus on optimizing the dosage and administration of 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline and investigating potential drug interactions.
合成方法
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been synthesized using various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid or amine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the use of a Grignard reagent to react with an imine to form the tetrahydroisoquinoline ring. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been synthesized using a one-pot three-component reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide.
科学研究应用
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been studied as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied as a potential anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to have anti-cancer properties, and it has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
属性
CAS 编号 |
129137-67-3 |
|---|---|
产品名称 |
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline |
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
1-ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h4,7-8,11,14H,1,5-6H2,2-3H3 |
InChI 键 |
GJVIEVDJTMRZDE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)C=C)OC |
规范 SMILES |
COC1=C(C=C2C(NCCC2=C1)C=C)OC |
同义词 |
6,7-DIMETHOXY-1-VINYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



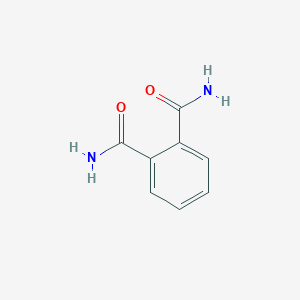
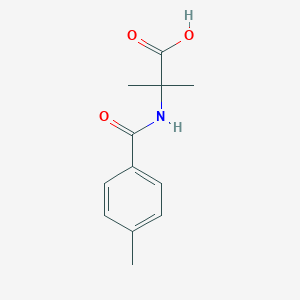
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
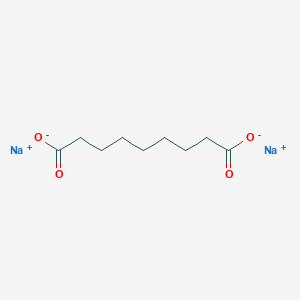
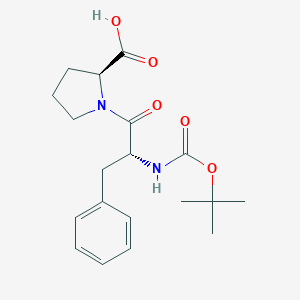
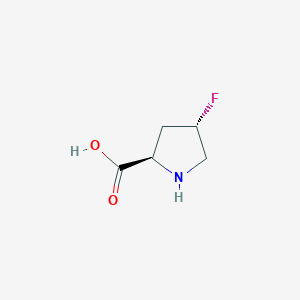
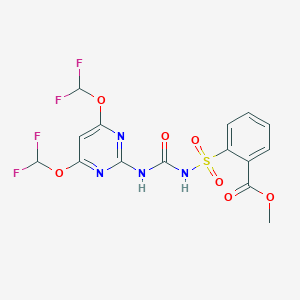
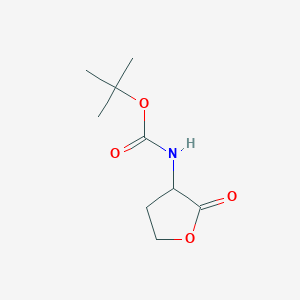
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
